

Trityl-PEG8-azide molecular weight and formula

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Compound of Interest

Compound Name: Trityl-PEG8-azide

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In-Depth Technical Guide: Trityl-PEG8-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Trityl-PEG8-azide**, a heterobifunctional linker integral to advancements in bioconjugation and drug delivery systems. This document details its physicochemical properties, a representative experimental protocol for its application in "click chemistry," and a logical workflow for its use in conjugating a payload to a targeting ligand.

Core Compound Data

Trityl-PEG8-azide is a versatile chemical tool employed in the field of bioconjugation. The key quantitative data for this compound are summarized below.

Property	Value	Citation(s)
Molecular Weight	637.8 g/mol	[1][2]
Chemical Formula	C35H47N3O8	[1][2]
CAS Number	1818294-30-2	[1]
Purity	Typically ≥95%	
Solubility	Soluble in DMSO, DCM, DMF	
Storage Condition	-20°C	

Introduction to Trityl-PEG8-azide

Trityl-PEG8-azide is a bifunctional molecule featuring a polyethylene glycol (PEG) spacer, a terminal azide group, and a trityl protecting group. The eight-unit PEG chain is hydrophilic, which can enhance the solubility and stability of the resulting conjugate in aqueous media. The azide functional group is a key component for "click chemistry," a set of rapid, specific, and high-yield chemical reactions. Specifically, the azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with an alkyne-modified molecule.

The trityl group serves as a protecting group for a primary amine or other functional group at the opposite end of the PEG linker. This protecting group is stable under various conditions but can be selectively removed under mildly acidic conditions or through hydrogenolysis, allowing for subsequent conjugation steps. This feature is particularly useful in the multi-step synthesis of complex bioconjugates.

Application in Bioconjugation and Drug Delivery

PEG linkers, such as **Trityl-PEG8-azide**, are widely used in the development of advanced therapeutics, including antibody-drug conjugates (ADCs). In ADCs, a linker connects a monoclonal antibody, which targets a specific cell type (e.g., a cancer cell), to a cytotoxic drug (payload). The PEG component of the linker can improve the pharmacokinetic properties of the ADC by increasing its half-life in circulation and reducing immunogenicity.

Trityl-PEG8-azide's non-cleavable nature means that the bond it forms remains intact. The trityl group, however, can be part of a larger linker system that is designed to be cleavable under specific physiological conditions, such as the acidic environment of a tumor. This allows for the controlled release of the drug at the target site, enhancing its efficacy while minimizing systemic toxicity.

Experimental Protocol: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a representative protocol for the conjugation of an alkyne-modified payload to an azide-functionalized targeting ligand, where the azide functionality is introduced using a

linker like **Trityl-PEG8-azide** (after deprotection of the trityl group and subsequent functionalization with an azide).

Materials:

- Azide-functionalized targeting ligand (e.g., antibody, peptide) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
- Alkyne-modified payload molecule dissolved in an organic solvent (e.g., DMSO)
- Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
- Reducing agent: Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
- Copper-stabilizing ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
- Purification system (e.g., size-exclusion chromatography, dialysis)

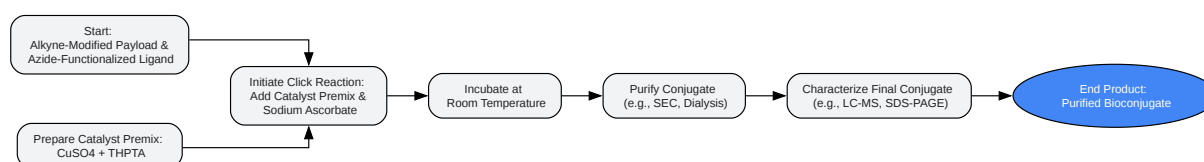
Procedure:

- **Reactant Preparation:** In a microcentrifuge tube, combine the azide-functionalized targeting ligand with the alkyne-modified payload. The molar ratio of the payload to the ligand may need to be optimized, but a starting point of 5-10 molar equivalents of the payload is common.
- **Catalyst Premix Preparation:** In a separate tube, prepare the copper catalyst premix. Add the THPTA solution to the CuSO₄ solution. A typical ratio is 5 equivalents of ligand to 1 equivalent of copper. Vortex briefly to mix.
- **Initiation of the Click Reaction:** Add the copper catalyst premix to the solution containing the azide and alkyne reactants.
- **Reduction and Catalysis:** To initiate the reaction, add the freshly prepared sodium ascorbate solution. The final concentration of the reactants and catalyst should be optimized, but typical final concentrations are in the micromolar to low millimolar range.

- Incubation: Gently mix the reaction and incubate at room temperature for 1 to 4 hours. The reaction progress can be monitored using techniques such as LC-MS or SDS-PAGE.
- Purification: Once the reaction is complete, purify the resulting conjugate to remove unreacted payload, catalyst, and other reagents. This can be achieved through size-exclusion chromatography, dialysis, or other appropriate purification methods.
- Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR), purity, and functional activity.

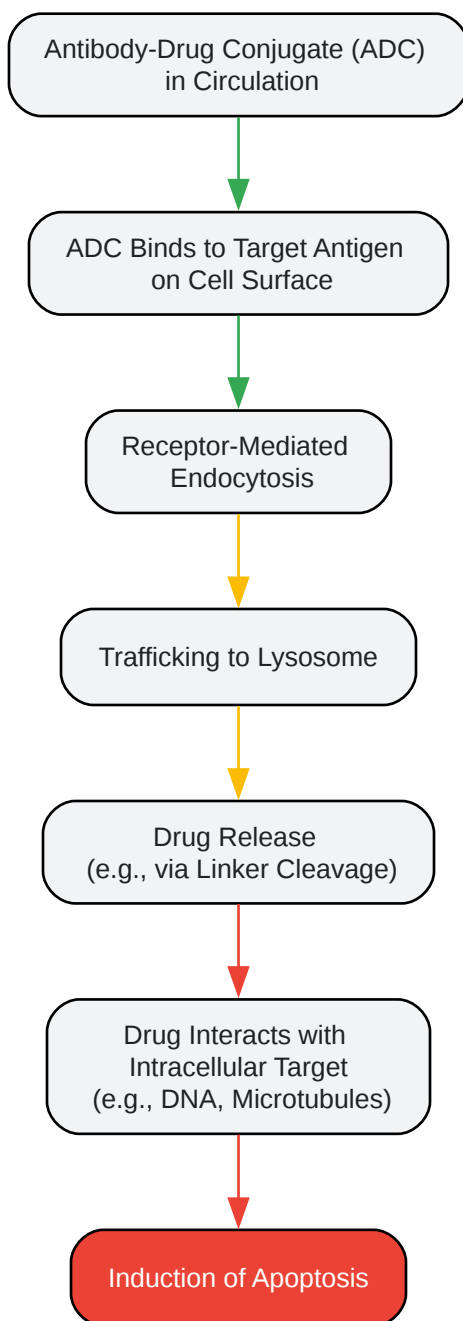
Logical Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for a typical bioconjugation reaction using a PEG-azide linker and a conceptual representation of how an antibody-drug conjugate (ADC) constructed with such a linker would function.



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Caption: Experimental workflow for bioconjugation via CuAAC.



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Caption: Conceptual pathway of ADC action.

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